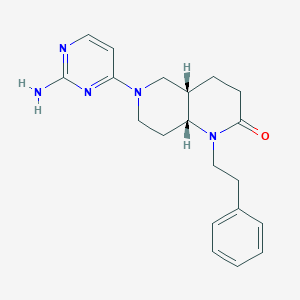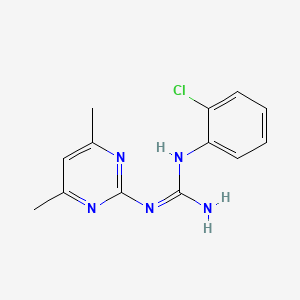
N-(5,6-dimethyl-1,2,4-triazin-3-yl)-2-phenyl-2-(phenylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethyl-1,2,4-triazin-3-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound that features a triazine ring, phenyl groups, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethyl-1,2,4-triazin-3-yl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 5,6-dimethyl-1,2,4-triazin-3-amine, which is then reacted with phenylacetic acid derivatives under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethyl-1,2,4-triazin-3-yl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the phenyl groups, altering the compound’s properties.
Substitution: Substitution reactions can occur at the phenyl groups or the triazine ring, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can produce sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl rings or the triazine ring.
Scientific Research Applications
N-(5,6-dimethyl-1,2,4-triazin-3-yl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-1,2,4-triazin-3-yl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The triazine ring and phenyl groups can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-1,2,4-triazin-3-amine: A precursor in the synthesis of the compound.
2-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetonitrile: Another compound with a similar triazine ring structure.
Uniqueness
N-(5,6-dimethyl-1,2,4-triazin-3-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the combination of the triazine ring, phenyl groups, and sulfanyl group. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,2,4-triazin-3-yl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-13-14(2)22-23-19(20-13)21-18(24)17(15-9-5-3-6-10-15)25-16-11-7-4-8-12-16/h3-12,17H,1-2H3,(H,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYHPFCFDMFJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=N1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5391681.png)
![methyl 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate](/img/structure/B5391686.png)
![[(1S,3R)-3-aminocyclopentyl]-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B5391690.png)
![1-methyl-9-[4-(1H-pyrazol-5-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5391695.png)


![4-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5391721.png)

![2-(3-methylphenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B5391738.png)
![3-methyl-4-nitro-5-[(Z)-2-phenylethenyl]-1,2-oxazole](/img/structure/B5391741.png)
![5-(4-methyl-1-piperidinyl)-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5391750.png)
![4-(2-methoxyethyl)-1-[8-(trifluoromethyl)quinolin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5391761.png)
![N-(3-fluorobenzyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5391766.png)
![1-[6-(2-ETHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5391768.png)
